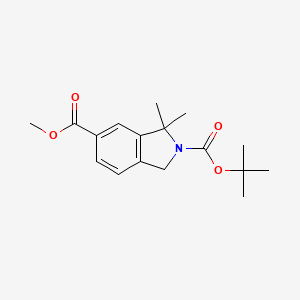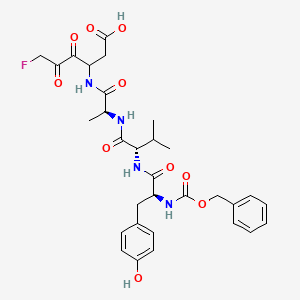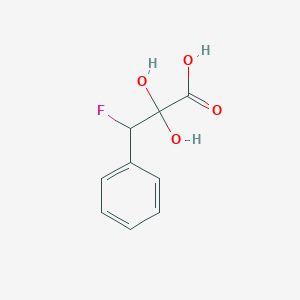
3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dihydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxo-3-phenylpropanoic acid or 3-fluoro-2,2-dioxo-3-phenylpropanoic acid.
Reduction: Formation of 3-fluoro-2,2-dihydroxy-3-phenylpropanol.
Substitution: Formation of 3-substituted-2,2-dihydroxy-3-phenylpropanoic acid derivatives.
Scientific Research Applications
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the beta subunit of the enzyme DNA gyrase, which is essential for DNA replication . Additionally, it can bind to the beta subunit of RNA polymerase, preventing mRNA synthesis and thus inhibiting protein synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A parent compound with similar structural features but lacks the fluorine and hydroxyl groups.
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid: A structurally related compound with methyl groups instead of hydroxyl groups.
2,3-Dihydroxy-3-phenylpropanoic acid: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl groups provide additional sites for chemical modification.
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-fluoro-2,2-dihydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-7(9(13,14)8(11)12)6-4-2-1-3-5-6/h1-5,7,13-14H,(H,11,12) |
InChI Key |
PFBCEKZKHFMKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


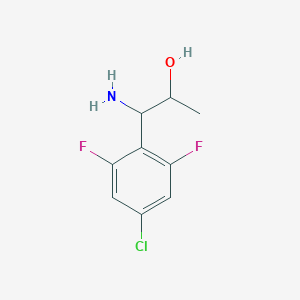

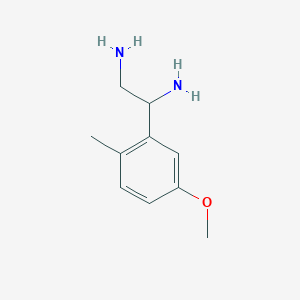
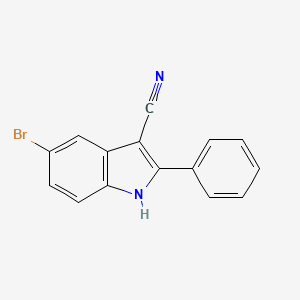

![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)

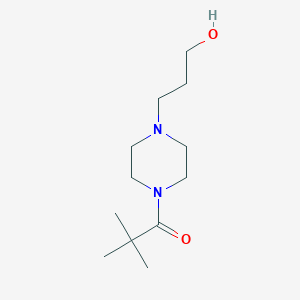
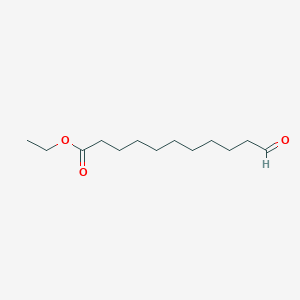
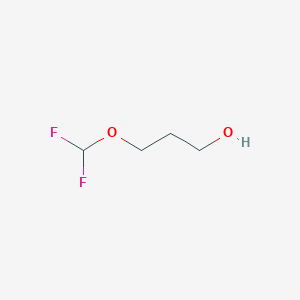

![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)
